molecular formula C15H19N B2850689 (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1391440-71-3

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2850689
CAS No.: 1391440-71-3
M. Wt: 213.324
InChI Key: LKIGZPJQDYMQKT-ZFWWWQNUSA-N
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Description

(1S,3S)-1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry . This specific stereoisomer is synthesized as a key intermediate via chemo- and stereoselective allylboration reactions . The THIQ core is widely recognized for its presence in a diverse range of natural products and bioactive molecules, demonstrating various biological activities . The compound serves as a valuable, conformationally restrained synthetic building block for researchers in organic and medicinal chemistry. Its structure, containing two allyl groups and a defined (1S,3S) stereochemistry, makes it a versatile precursor for further chemical modifications, including cyclization and functionalization, to develop novel compounds for pharmaceutical research . While the THIQ scaffold is associated with a broad spectrum of biological potential, the specific research applications and mechanism of action for (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline are subject to ongoing investigation. Researchers value this compound for its potential in constructing more complex, stereochemically defined molecules for biological evaluation. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3S)-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2/t13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGZPJQDYMQKT-ZFWWWQNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC2=CC=CC=C2C(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CC2=CC=CC=C2[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of allyl bromide and a suitable amine precursor in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to optimize reaction conditions and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 Cells : Exhibited an IC50 value of 2.57 µM, indicating potent activity against liver cancer cells .
  • MDA-MB-231 Cells : Showed significant cytotoxicity, suggesting its potential in breast cancer treatment .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis . The structural similarity to other isoquinoline derivatives suggests it could interact with neurotransmitter systems.

Pesticide Intermediates

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline is utilized as a fine chemical intermediate in the synthesis of various pesticides. Its unique structure allows for the development of novel agrochemicals that can enhance crop protection while minimizing environmental impact .

Antifungal Agents

The compound has also been explored as a precursor for antifungal agents. Its ability to inhibit fungal growth can be harnessed to develop effective treatments for crop diseases caused by fungi .

Polyphenol-Containing Nanoparticles

Research indicates that (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline can be integrated into polyphenol-containing nanoparticles. These nanoparticles exhibit remarkable properties for biomedical applications:

  • Drug Delivery : The nanoparticles can facilitate targeted delivery of drugs to specific tissues or cells .
  • Bioimaging : They can be used in imaging techniques to visualize biological processes in real-time .
  • Theranostics : The combination of therapeutic and diagnostic capabilities makes these nanoparticles suitable for cancer theranostics .

Case Studies

Study ReferenceApplicationFindings
AnticancerIC50 of 2.57 µM against HepG2 cells
NeuroprotectionPotential benefits in neurodegenerative diseases
AgricultureUsed as an intermediate for pesticides and antifungal agents
NanotechnologyEffective in drug delivery and bioimaging applications

Mechanism of Action

The mechanism of action of (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

Table 1: Structural Comparison of Selected TIQ Derivatives
Compound Name Substituents Molecular Weight Key Features References
(1S,3S)-1,3-Diallyl-TIQ C1, C3: Allyl groups 213.29 g/mol Chiral centers at C1 and C3; potential for radical reactions via allyl groups
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate C1: Phenyl; C3: Methyl carboxylate; C6,7: Methoxy 355.38 g/mol Organocatalytic activity; half-boat conformation of TIQ ring
N-C11-Alkyl-TIQ derivatives N-Alkyl chains (C11) ~300–400 g/mol Antifungal activity via ergosterol biosynthesis inhibition
(S)-6,7-Dimethoxy-TIQ-3-carboxylic acid HCl C3: Carboxylic acid; C6,7: Methoxy 261.72 g/mol Pharmaceutical applications (e.g., enzyme inhibition)

Key Observations:

  • Substituent Diversity : The diallyl-TIQ lacks electron-withdrawing groups (e.g., carboxylates in ) but offers unsaturated bonds for reactivity.
  • Stereochemistry: The (1S,3S) configuration is critical for chiral recognition in catalysis and biological targeting, as seen in organocatalysts () and antifungal agents ().

Biological Activity

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline (DAIT) is a chiral organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DAIT, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAIT is characterized by two allyl groups attached to the nitrogen and carbon atoms of the tetrahydroisoquinoline ring system. Its molecular formula is C15H19NC_{15}H_{19}N with a CAS number of 1391440-71-3. The stereochemistry defined by the (1S,3S) configuration plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC15H19NC_{15}H_{19}N
Molecular Weight229.32 g/mol
CAS Number1391440-71-3
SolubilitySoluble in organic solvents

The biological activity of DAIT is attributed to its ability to interact with various molecular targets within biological systems. Research indicates that DAIT may act as an enzyme inhibitor and modulate receptor activity.

Enzyme Inhibition

DAIT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.

Receptor Modulation

The compound may also interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and neuroprotection.

Antioxidant Activity

DAIT has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Studies have indicated that DAIT can provide neuroprotection against excitotoxicity and ischemic injury. Its mechanism involves the modulation of inflammatory pathways and reduction of neuronal apoptosis.

Potential Therapeutic Applications

Given its biological activities, DAIT is being explored for various therapeutic applications:

  • Neurodegenerative Disorders : Its neuroprotective effects suggest potential use in conditions like Alzheimer's disease.
  • Pain Management : Investigations into its analgesic properties are ongoing.
  • Cancer Research : Preliminary studies indicate that DAIT may exhibit cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of DAIT and its analogs:

  • Chloride Transport Modulation : A study identified derivatives of tetrahydroisoquinoline that increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Though not directly involving DAIT, it highlights the potential for similar compounds in therapeutic applications against cystic fibrosis .
  • Neuroprotective Studies : Research has shown that DAIT can reduce neuronal damage in animal models of ischemia. The compound was administered post-injury and demonstrated a significant reduction in infarct size .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroisoquinoline derivatives have revealed that modifications at specific positions can enhance biological activity. This underscores the importance of stereochemistry in determining pharmacological effects .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
AntioxidantReduces oxidative stress
NeuroprotectionProtects neurons from ischemic injury
Enzyme InhibitionModulates enzyme activity related to neurotransmitters
Chloride TransportEnhances chloride transport in CFTR mutants

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